Didymium chloride

描述

Didymium chloride is a chemical compound composed of a mixture of rare earth elements, primarily praseodymium and neodymium. The term “didymium” originates from the Greek word “didymos,” meaning twin, reflecting its composition of two closely related elements. This compound is known for its unique optical properties and is used in various industrial and scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: Didymium chloride can be synthesized through the reaction of didymium oxide with hydrochloric acid. The reaction typically involves dissolving didymium oxide in concentrated hydrochloric acid, followed by evaporation of the solution to obtain this compound crystals. The reaction can be represented as follows:

Didymium oxide+Hydrochloric acid→Didymium chloride+Water

Industrial Production Methods: Industrial production of this compound often involves the extraction of didymium from monazite or bastnäsite ores. The ores are first treated with sulfuric acid to separate the rare earth elements. The resulting mixture is then subjected to solvent extraction and ion exchange processes to isolate didymium. The isolated didymium is then reacted with hydrochloric acid to produce this compound.

化学反应分析

Types of Reactions: Didymium chloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form didymium oxide.

Reduction: this compound can be reduced to its metallic form using reducing agents such as hydrogen gas.

Substitution: this compound can participate in substitution reactions with other halides.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Other halides such as sodium chloride or potassium chloride in aqueous solutions.

Major Products Formed:

Oxidation: Didymium oxide.

Reduction: Metallic didymium.

Substitution: Corresponding halide salts.

科学研究应用

Chemical Applications

Catalysis

Didymium chloride serves as a catalyst in various chemical reactions. Its Lewis acid characteristics facilitate the formation of reaction intermediates, lowering the activation energy required for chemical processes. This property is particularly useful in organic synthesis and polymerization reactions.

Dopant in Glass Manufacturing

In the glass industry, this compound is utilized as a dopant to enhance optical properties. It improves the color and clarity of glass products, making it suitable for high-quality optical lenses and specialty glassware.

Biological Applications

Spectroscopic Studies

this compound is employed in spectroscopic studies to analyze biological molecules. Its unique optical properties allow researchers to investigate molecular behavior through absorption and emission spectra, aiding in understanding biochemical processes.

MRI Contrast Agents

In medical applications, this compound has potential use in developing contrast agents for magnetic resonance imaging (MRI). The compound's rare earth elements contribute to improved imaging quality, enhancing diagnostic capabilities.

Industrial Applications

Production of Permanent Magnets

this compound is essential in manufacturing permanent magnets, particularly those used in electric motors and generators. The neodymium component provides high magnetic strength, crucial for efficient energy conversion in various applications.

Specialized Glass and Ceramics

The compound is also used in producing specialized glass and ceramics that require specific optical or thermal properties. Its ability to modify the refractive index makes it valuable in creating high-performance materials for electronic and optical devices.

Case Study 1: Catalytic Reactions

A study demonstrated the effectiveness of this compound as a catalyst in synthesizing complex organic compounds. The reaction showed a significant reduction in activation energy compared to traditional catalysts, highlighting its potential for more efficient chemical processes.

Case Study 2: MRI Imaging

Research involving this compound as an MRI contrast agent indicated enhanced imaging resolution compared to standard agents. The study concluded that its incorporation could lead to better diagnostic outcomes in clinical settings.

Table 1: Optical Properties of Didymium-Doped Glass

| Property | Value |

|---|---|

| Refractive Index | 1.52 |

| Absorption Peak (nm) | 420 |

| Emission Wavelength (nm) | 580 |

Table 2: Catalytic Activity Comparison

| Catalyst | Activation Energy (kJ/mol) | Reaction Rate (mol/s) |

|---|---|---|

| This compound | 45 | 0.05 |

| Traditional Catalyst | 70 | 0.02 |

作用机制

The mechanism of action of didymium chloride involves its interaction with various molecular targets and pathways. In catalysis, this compound acts as a Lewis acid, facilitating the formation of reaction intermediates and lowering the activation energy of chemical reactions. In spectroscopic studies, this compound’s unique optical properties allow it to absorb and emit light at specific wavelengths, making it useful for analyzing the behavior of molecules.

相似化合物的比较

Didymium chloride is unique due to its composition of praseodymium and neodymium. Similar compounds include:

Praseodymium chloride: Contains only praseodymium and has distinct optical properties.

Neodymium chloride: Contains only neodymium and is widely used in the production of neodymium magnets.

Lanthanum chloride: Contains lanthanum and is used in various industrial applications.

Compared to these compounds, this compound offers a combination of properties from both praseodymium and neodymium, making it versatile for a range of applications.

生物活性

Didymium chloride, a compound composed primarily of rare earth elements, has garnered attention in various fields, including chemistry, biology, and medicine. This article explores its biological activity, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound (chemical formula: ) is primarily used as a catalyst in chemical reactions and as a dopant in glass manufacturing. Its unique optical properties make it useful in spectroscopic studies to investigate biological molecules. The compound acts as a Lewis acid, facilitating the formation of reaction intermediates and lowering the activation energy of chemical reactions .

Biological Applications

1. Spectroscopic Studies

this compound is utilized in spectroscopic techniques to analyze the behavior of biological molecules. Its ability to absorb and emit light at specific wavelengths allows researchers to study molecular interactions and dynamics effectively.

2. Medical Imaging

In the medical field, this compound has been explored as a potential contrast agent for magnetic resonance imaging (MRI). Its unique properties may enhance imaging quality, aiding in the diagnosis of various conditions.

3. Antioxidant Activity

Research indicates that this compound exhibits moderate antioxidant properties. A study involving slime tracks from Physarella oblonga and Physarum polycephalum demonstrated that extracts containing this compound showed significant radical scavenging activity, suggesting potential protective effects against oxidative stress .

Study on Antioxidant Activity

A comparative study assessed the antioxidant capabilities of extracellular polymeric substances (EPS) from slime molds. The EPS from Phy. oblonga exhibited an 80.41% DPPH scavenging activity at a concentration of 6 mg/mL, while ascorbic acid reached 99.56%. This suggests that this compound-containing extracts could be beneficial in developing antioxidant therapies .

Toxicological Assessments

Toxicity studies have indicated that exposure to rare earth compounds like this compound can lead to respiratory issues in certain contexts. Historical data show that inhalation of fine particles can result in conditions such as chemical bronchitis without significant fibrosis or granuloma formation . This highlights the need for careful handling and further investigation into the long-term effects of exposure.

Research Findings Summary

常见问题

Basic Research Questions

Q. How can researchers determine the purity of didymium chloride in synthetic samples?

- Methodological Answer : Purity assessment requires spectroscopic analysis. For example, UV-Vis absorption spectroscopy can identify characteristic bands (e.g., 482 nm and 469 nm for didymium compounds) . Additionally, inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace impurities, such as residual lanthanum or yttrium, which historically skewed atomic weight measurements .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural properties?

- Methodological Answer : Emission spectroscopy and X-ray diffraction (XRD) are critical. Emission spectra reveal ligand-field effects, as seen in shifts between chloride, sulfate, and acetate salts . XRD distinguishes crystal structures, particularly in hydrated vs. anhydrous forms .

Q. How should researchers design experiments to study ligand exchange dynamics in aqueous this compound solutions?

- Methodological Answer : Use titration calorimetry paired with nuclear magnetic resonance (NMR). Calorimetry measures enthalpy changes during ligand substitution, while NMR tracks coordination shifts (e.g., Cl⁻ vs. H₂O ligand environments). Ensure pH control to avoid hydrolysis artifacts .

Advanced Research Questions

Q. How can discrepancies in historical atomic weight measurements of didymium be resolved using modern analytical techniques?

- Methodological Answer : Replicate fractional precipitation methods (e.g., Cleve’s 1874 protocol using sulfate of potash) , then apply high-precision ICP-MS to analyze fractions. Discrepancies (e.g., 142–146 atomic weight range) arise from incomplete separation of praseodymium and neodymium, which modern chromatography can address .

Q. What methodological challenges arise when isolating this compound from rare earth mineral matrices, and how can they be addressed?

- Methodological Answer : Co-occurrence with cerium-group elements complicates isolation. Sequential solvent extraction (e.g., using di-(2-ethylhexyl) phosphoric acid) optimizes separation efficiency. Monitor purity via laser ablation-ICP-MS to detect cross-contamination .

Q. How can contradictory reports on this compound’s catalytic efficiency in organic reactions be systematically evaluated?

- Methodological Answer : Standardize reaction conditions (solvent, temperature, substrate ratios) to isolate catalytic effects. For example, discrepancies in oxidation studies may stem from variable chloride ligand lability; in-situ Raman spectroscopy can track ligand stability during catalysis .

Q. Data Contradiction Analysis

Q. Why do historical and modern studies report differing absorption band positions for this compound?

- Methodological Answer : Early spectrometers lacked resolution to distinguish Pr³⁺ vs. Nd³⁺ bands. Modern studies using high-resolution instruments (e.g., Fourier-transform IR) reveal overlapping transitions at 4333.5 Å, misattributed to a single element in 19th-century work .

Q. How should researchers address inconsistencies in thermal decomposition profiles of this compound hydrates?

- Methodological Answer : Use thermogravimetric analysis (TGA) with controlled humidity. Variations in reported decomposition temperatures (e.g., 100–150°C) often result from differing hydrate stoichiometry (e.g., hexahydrate vs. trihydrate). Pair TGA with in-situ XRD to correlate mass loss with structural changes .

Q. Experimental Design Guidelines

Q. What controls are essential when studying this compound’s reactivity under ambient vs. inert conditions?

- Methodological Answer : Conduct parallel experiments in gloveboxes (Ar atmosphere) to minimize oxidation. Compare results with ambient-air trials using X-ray photoelectron spectroscopy (XPS) to detect surface oxide formation .

Q. How can researchers optimize synthesis protocols for this compound to minimize lanthanide cross-contamination?

属性

IUPAC Name |

trichloroneodymium;trichloropraseodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Nd.Pr/h6*1H;;/q;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQUHLHXFJEOTI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

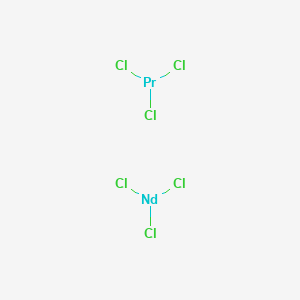

Cl[Pr](Cl)Cl.Cl[Nd](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6NdPr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648750 | |

| Record name | Trichloroneodymium--trichloropraseodymium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11098-90-1 | |

| Record name | Trichloroneodymium--trichloropraseodymium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。